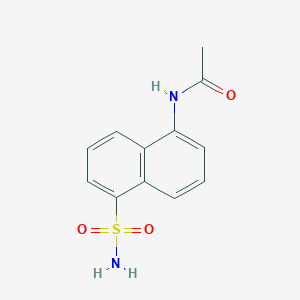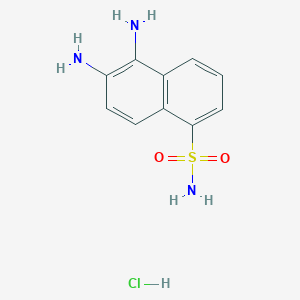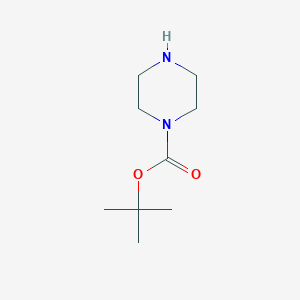
1-Boc-piperazina
Descripción general
Descripción
Tert-butyl piperazine-1-carboxylate, also known as 1-Boc-piperazine, is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is commonly used as a protecting group for piperazine in organic synthesis due to its stability and ease of removal under mild conditions .
Aplicaciones Científicas De Investigación
Tert-butyl piperazine-1-carboxylate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . They are key components of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) and Sildenafil (sold as Viagra) .
Mode of Action
1-Boc-piperazine is an N-Boc protected piperazine . It undergoes Buchwald-Hartwig coupling reactions with aryl halides . This reaction involves the cross-coupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . The result is the formation of corresponding amine derivatives .
Biochemical Pathways
Piperazine derivatives have been involved in the 5-ht1ar/bdnf/pka pathway , which is crucial for antidepressant activity. More research is needed to confirm the specific pathways affected by 1-Boc-piperazine.
Pharmacokinetics
They serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
The formation of corresponding amine derivatives through buchwald-hartwig coupling reactions with aryl halides is a known result of its action .
Action Environment
It’s known that piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It’s a weak base with two pKb of 5.35 and 9.73 at 25 °C . Piperazine readily absorbs water and carbon dioxide from the air . These properties may influence its action and stability in different environments.
Análisis Bioquímico
Biochemical Properties
1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
Cellular Effects
While specific cellular effects of 1-Boc-piperazine are not widely documented, piperazine derivatives have been found to have potential antidepressant activity . These compounds can interact with the 5-HT1AR/BDNF/PKA pathway, which plays a crucial role in the pathophysiology of depression .
Molecular Mechanism
1-Boc-piperazine is involved in Buchwald-Hartwig coupling reactions with aryl halides . This reaction is a key step in the synthesis of various bioactive molecules, indicating that 1-Boc-piperazine may interact with biomolecules through this mechanism .
Metabolic Pathways
Piperazine derivatives are known to be involved in various biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl piperazine-1-carboxylate can be synthesized through the N-Boc protection of piperazine. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding tert-butyl piperazine-1-carboxylate in high purity .
Industrial Production Methods
Industrial production of tert-butyl piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Buchwald-Hartwig amination reactions with aryl halides to form corresponding amine derivatives.
Coupling Reactions: It can be used in cross-coupling reactions with aryl iodides using catalysts like CuBr and bases such as potassium phosphate.
Common Reagents and Conditions
Buchwald-Hartwig Amination: This reaction typically involves the use of palladium catalysts and ligands, along with a base like cesium carbonate.
Cross-Coupling Reactions: These reactions often use copper catalysts and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions are monosubstituted piperazine derivatives, which are valuable intermediates in the synthesis of various bioactive molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpiperazine: Another piperazine derivative used in organic synthesis.
1-Z-Piperazine: A similar compound with different protecting groups.
4-Boc-piperazine-2-carboxylic acid: A related compound with additional functional groups.
Uniqueness
Tert-butyl piperazine-1-carboxylate is unique due to its stability and ease of removal under mild conditions, making it an ideal protecting group for piperazine in various synthetic applications . Its versatility and compatibility with different reaction conditions further enhance its utility in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXPZXBSDSIRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Record name | 1-boc-piperazine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205884 | |
| Record name | N-t-Butoxycarbonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57260-71-6 | |
| Record name | N-BOC-Piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57260-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl piperazine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057260716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-t-Butoxycarbonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL PIPERAZINE-1-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBC2X3S28C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tert-butyl piperazine-1-carboxylate in synthetic chemistry?
A: Tert-butyl piperazine-1-carboxylate serves as a crucial building block in synthesizing various biologically active compounds. Its significance lies in the presence of both a protected amine (tert-butyloxycarbonyl, Boc) and a reactive secondary amine. This allows for selective modifications, enabling the creation of diverse molecular structures with potential pharmaceutical applications. For instance, it has been utilized in the synthesis of Fluphenazine hydrochloride [], a medication used to treat psychotic disorders.
Q2: Can you elaborate on the role of tert-butyl piperazine-1-carboxylate in synthesizing Fluphenazine hydrochloride?
A: In the synthesis of Fluphenazine hydrochloride, tert-butyl piperazine-1-carboxylate acts as a starting material. [] It undergoes a nucleophilic substitution reaction with 1-bromo-3-chloropropane, followed by further modifications and deprotection steps, ultimately leading to the target compound. This synthetic route highlights the versatility of tert-butyl piperazine-1-carboxylate in constructing complex molecules.
Q3: The research mentions an "unknown impurity" identified during the synthesis of Fluphenazine hydrochloride. What can you tell us about this?
A: While synthesizing Fluphenazine hydrochloride using tert-butyl piperazine-1-carboxylate, researchers encountered an unknown impurity. [] The impurity was successfully isolated and subsequently characterized using spectral data. This finding emphasizes the importance of thorough analysis and quality control during chemical synthesis, even when utilizing established building blocks like tert-butyl piperazine-1-carboxylate.
Q4: Beyond Fluphenazine hydrochloride, what other applications have been explored for compounds derived from tert-butyl piperazine-1-carboxylate?
A: The research highlights the synthesis and evaluation of novel N-substituted piperazine derivatives for potential use as acaricides. [] These derivatives, synthesized using tert-butyl piperazine-1-carboxylate as a starting material, exhibited promising acaricidal activity against various mite species. This demonstrates the potential of utilizing tert-butyl piperazine-1-carboxylate as a scaffold for developing new agrochemicals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
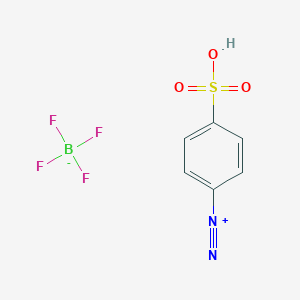
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
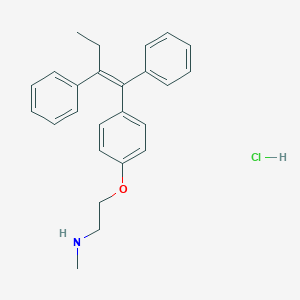
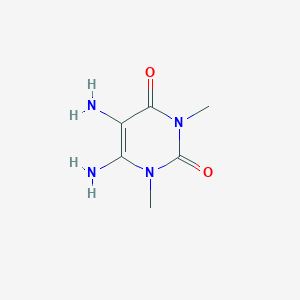
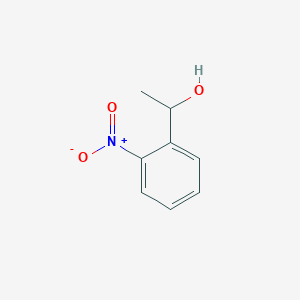

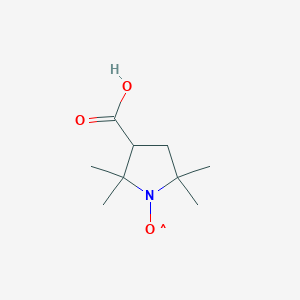

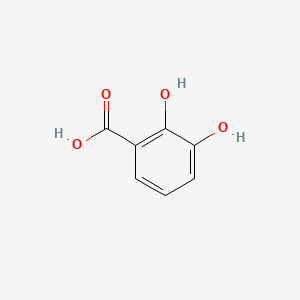
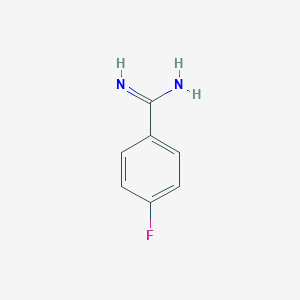
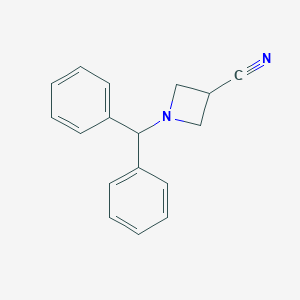
![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)
